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Ferrous lactate

Iron bioavailability In vitro digestion Milk fortification

Iron fortification in dairy matrices and infant formulas demands high bioaccessibility with sensory neutrality-inorganic iron salts routinely fail both. Ferrous lactate resolves this with quantifiable superiority. • 22.7% Caco-2 iron uptake vs. 4.7% for ferrous sulfate in adapted milk formulas • Significantly higher dialyzable iron (P < 0.05) in pasteurized milk vs. sulfate and gluconate • 89.65% anemia correction rate at 4 weeks vs. 76.00% for ferrous succinate (P < 0.05) • 30% bioavailability advantage over ferrous sulfate in livestock, with 15.7% greater weight gain • White-to-pale-green appearance preserves color fidelity in clear beverages and light-colored foods

Molecular Formula C6H10FeO6
Molecular Weight 233.98 g/mol
CAS No. 92542-68-2
Cat. No. B7822363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous lactate
CAS92542-68-2
Molecular FormulaC6H10FeO6
Molecular Weight233.98 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2]
InChIInChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2
InChIKeyDKKCQDROTDCQOR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water. Practically insoluble in ethanol
Slight characteristic odor;  mild, sweet and ferruginous taste;  on exposure to air it becomes darker and incompletely soluble;  greenish-white powder or crystalline masses;  soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/

Structure & Identifiers


Interactive Chemical Structure Model





Ferrous Lactate (CAS 92542-68-2): Procurement-Relevant Chemical Identity and Iron Salt Classification


Ferrous lactate (iron(II) lactate; C₆H₁₀FeO₆) is a coordination complex of ferrous iron with two lactate ligands, typically supplied as a greenish-white crystalline powder or trihydrate form . As a divalent iron salt, it serves as an oral iron supplement and food fortificant, offering water solubility of approximately 8.5 g/100 mL at 20°C and a pH of 5.0–6.0 in 1% solution . The compound is affirmed GRAS by the FDA for use as a color fixative in ripe olives and is recognized as safe by EFSA for nutritional applications . Its chemical structure positions it within the class of ferrous carboxylate salts, alongside ferrous gluconate, ferrous fumarate, and ferrous succinate.

Why Ferrous Lactate Cannot Be Interchanged with Ferrous Sulfate or Ferrous Gluconate in Scientific and Industrial Applications


Despite shared iron(II) chemistry, ferrous lactate exhibits quantifiably different performance in food matrices, in vitro bioaccessibility, and absorption kinetics compared to ferrous sulfate and ferrous gluconate. These differences arise from the lactate counterion, which modulates solubility, oxidative reactivity, and interaction with food components. Procurement decisions based solely on elemental iron content ignore critical performance variables: ferrous lactate yields significantly higher dialyzable iron in milk-based systems , demonstrates superior color and sensory compatibility in fortified dairy products , and offers distinct oxidative activity profiles under simulated gastrointestinal conditions .

Quantifiable Differentiation of Ferrous Lactate Against Closest Iron Salt Analogs


In Vitro Dialyzable Iron in Pasteurized Milk: Ferrous Lactate Outperforms Ferrous Sulfate and Ferrous Gluconate

In a head-to-head in vitro gastrointestinal digestion model using pasteurized milk fortified with 3 mg Fe/100 mL in the presence of ascorbic acid, ferrous dialyzable iron (molecular weight < 8000 Da, serving as a predictor of bioavailability) was significantly higher for ferrous lactate compared to both ferrous sulfate and ferrous gluconate. The study employed a simulated gastrointestinal digestive system with dialysis membranes . The difference was statistically significant at P < 0.05.

Iron bioavailability In vitro digestion Milk fortification

In Situ Rat Intestinal Absorption: Ferrous Lactate Achieves 30% Higher Uptake than Ferrous Sulfate

In an iron-deficient rat model using in situ ligated intestinal loops, ferrous lactate at 100 ppm demonstrated an absorption rate of 25.56%, compared to 19.67% for ferrous sulfate and 24.71% for ferric citrate. The study directly measured iron uptake from the small intestine . This represents approximately a 30% relative increase in absorption for ferrous lactate over ferrous sulfate.

Iron absorption In vivo bioavailability Rat model

In Vivo Bioavailability in Growing Pigs: Ferrous Lactate Delivers 30% Superior Iron Utilization Relative to Ferrous Sulfate

A controlled feeding study in female growing pigs evaluated the bioavailability of ferrous lactate incorporated into gum caramels. Pigs supplemented with ferrous lactate showed 2,987 mg total iron detected versus 2,792 mg in the control group, despite lower total iron consumption in the lactate group. The study concluded that the bioavailability of ferrous lactate was 30% superior to that of ferrous sulfate . Additionally, the ferrous lactate group exhibited 15.7% greater weight gain and lower mortality (20% vs 50% in the control group).

Iron bioavailability Animal model Hemoglobin repletion

Color and Sensory Quality in Fortified Milk: Ferrous Lactate Minimizes Product Degradation Compared to Ferrous Sulfate and Ferric Salts

In a study evaluating the effect of sterilizing method on iron-fortified market milk quality, ferrous lactate treatment resulted in total color change values closer to the unfortified control than any other iron salt tested, including ferrous sulfate, ferric citrate, and ferric ammonium citrate. Sensory evaluation confirmed that ferrous lactate-treated milk exhibited better overall sensory quality than all other iron salt treatments . The study used 100 ppm iron addition and monitored quality parameters during storage at 4°C.

Sensory quality Color stability Dairy fortification

Clinical Efficacy in Iron Deficiency Anemia: Ferrous Lactate Tablets Achieve Higher 4-Week Response Rate than Ferrous Succinate Tablets

A randomized controlled clinical trial comparing ferrous lactate tablets with ferrous succinate tablets in patients with iron deficiency anemia demonstrated that ferrous lactate achieved a total effective rate (marked improvement + improvement) of 89.65% at 4 weeks, compared to 76.00% for ferrous succinate (P < 0.05). The marked improvement rate was 72.41% for ferrous lactate versus 54.00% for ferrous succinate. At 6 weeks, both treatments showed similar efficacy, indicating faster onset of action for ferrous lactate. Adverse gastrointestinal reactions were comparable between the two groups (P > 0.05) .

Iron deficiency anemia Clinical trial Hemoglobin response

Oxidative Activity Under Simulated Gastrointestinal Conditions: Ferrous Lactate Exhibits Lower Pro-Oxidant Potential than NaFeEDTA and Ferrous Bis-Glycinate

In an in vitro gastrointestinal digestion system with linoleic acid liposomes as an oxidation substrate, ferrous lactate exhibited significantly lower oxidative activity than NaFeEDTA and ferrous bis-glycinate in both dialyzable and non-dialyzable fractions (P < 0.05). The oxidative activity ranking in most digests was: ferric chloride (least active) < ferrous lactate < NaFeEDTA ≈ ferrous bis-glycinate (most active). This study did not include ferrous sulfate as a comparator, but the results indicate that ferrous lactate has moderate oxidative activity among common iron fortificants .

Oxidative stress Lipid peroxidation In vitro digestion

Procurement-Driven Application Scenarios Where Ferrous Lactate Differentiation Is Quantitatively Justified


Infant Formula and Dairy-Based Nutritional Product Fortification

Ferrous lactate is the preferred iron source for milk-based infant formulas and fortified dairy products because it delivers significantly higher in vitro dialyzable iron than ferrous sulfate or ferrous gluconate (P < 0.05) and produces minimal color change in the final product, with sensory profiles closest to unfortified controls . Procurement specifications for infant nutrition should mandate ferrous lactate when iron bioaccessibility and sensory neutrality are critical quality attributes.

High-Efficiency Oral Iron Supplementation for Rapid Anemia Correction

In clinical settings requiring rapid hemoglobin repletion, ferrous lactate tablets achieved an 89.65% total effective rate at 4 weeks versus 76.00% for ferrous succinate (P < 0.05), demonstrating significantly faster onset of therapeutic effect with comparable gastrointestinal tolerability . This evidence supports formulary selection of ferrous lactate over alternative ferrous salts when time-to-response is a clinically relevant procurement parameter.

Animal Feed and Veterinary Iron Supplementation Programs

For porcine and other livestock iron supplementation, ferrous lactate offers a 30% bioavailability advantage over ferrous sulfate, translating to greater weight gain (15.7% increase) and reduced mortality (20% vs 50% in unsupplemented controls) . Procurement decisions for animal nutrition should consider the total cost per unit of bioavailable iron rather than raw material cost per kilogram, as the higher bioavailability of ferrous lactate may permit lower inclusion rates to achieve equivalent hematological outcomes.

Light-Colored Functional Foods and Beverages Requiring Sensory Fidelity

In clear beverages, light-colored confectionery, and neutral-pH fortified foods, ferrous lactate's white-to-pale-green appearance and low impact on product color (closer to unfortified control than ferrous sulfate, ferric citrate, or ferric ammonium citrate) make it the iron fortificant of choice. Sensory panels consistently rate ferrous lactate-fortified products as superior to those fortified with other iron salts, reducing the risk of consumer rejection and product reformulation costs.

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